The compound [4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate is a complex organic molecule with potential pharmaceutical applications. It is categorized under the class of compounds that may exhibit biological activity, particularly in the context of treating erectile dysfunction and related conditions.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich and PubChem, which provide detailed information on its molecular structure, synthesis, and potential applications in medicinal chemistry.
This compound can be classified as a sulfonamide derivative due to the presence of sulfonyl groups, and it also features a pyrazolo[4,3-d]pyrimidine core, which is known for its pharmacological significance, particularly in the development of phosphodiesterase inhibitors.
The synthesis of this compound typically involves multi-step organic reactions including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Techniques like chromatography are often employed for purification.
The molecular formula for this compound is , indicating a complex structure with multiple functional groups. The compound features:
Key structural data includes:
CCOc1ccc(cc1C2=Nc3c(CC(C)C)nn(C)c3C(=O)N2)S(=O)(=O)N4CCN(C)CC4
InChI=1S/C27H34N6O5S2/c1-6-33-19-8-7-16(34(31,32)29-11-9-27(4)10-12-29)14-17(19)22-24-20-18(13-15(2)3)26-28(5)21(20)23(30)25-22/h7-8,14-15H,6,9-13H2,1-5H3,(H,24,25,30)
The compound may undergo various chemical reactions typical for its functional groups:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
The mechanism of action for this compound is likely linked to its ability to inhibit phosphodiesterase enzymes, particularly phosphodiesterase type 5 (PDE5). This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), promoting vasodilation and increased blood flow.
Research indicates that compounds with similar structures exhibit selectivity for PDE5 over other phosphodiesterases, which is crucial for minimizing side effects associated with broader phosphodiesterase inhibition.
The compound is expected to exhibit:
Key chemical properties include:
Thermal analysis may reveal decomposition temperatures and stability profiles under varying conditions.
This compound has potential applications in:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2